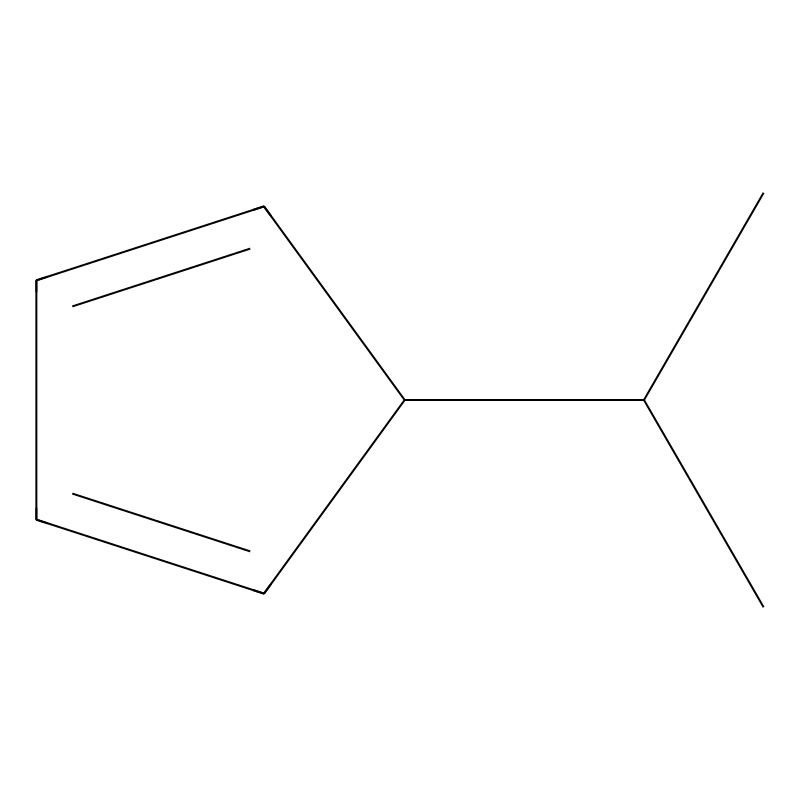

5-Isopropyl-cyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Metallacycles

Due to its reactive double bonds and a cyclopentadiene ring, 5-Isopropyl-cyclopentadiene can act as a ligand in organometallic chemistry. By reacting with transition metal complexes, it can form metallacycles with unique properties. These metallacycles can be used as catalysts for various organic transformations [].

Diene for Cycloadditions

The presence of two conjugated double bonds (diene) makes 5-Isopropyl-cyclopentadiene a suitable candidate for Diels-Alder reactions. This reaction allows the formation of six-membered rings through cycloaddition with dienophiles (compounds with double bonds). This reaction could be valuable for constructing complex organic molecules [].

5-Isopropyl-cyclopentadiene is an organic compound with the molecular formula C₈H₁₂. It features a cyclopentadiene structure with an isopropyl group attached at the 5-position. This compound is of interest due to its unique reactivity and potential applications in organic synthesis and materials science. The cyclopentadiene framework is characterized by its ability to participate in Diels-Alder reactions, making it a valuable intermediate in various chemical syntheses .

5-Isopropyl-cyclopentadiene exhibits several notable chemical behaviors:

- Diels-Alder Reactions: As a diene, 5-isopropyl-cyclopentadiene can undergo Diels-Alder reactions with various dienophiles, leading to the formation of cyclohexene derivatives. The presence of the isopropyl group can influence the regioselectivity and stereochemistry of these reactions .

- Isomerization: The compound can undergo [1,5]-sigmatropic rearrangements, which are characteristic of substituted cyclopentadienes. This rearrangement allows for the migration of hydrogen atoms or alkyl groups within the molecule, affecting its reactivity and stability .

- Electrophilic Additions: 5-Isopropyl-cyclopentadiene can react with electrophiles due to the electron-rich nature of the cyclopentadiene moiety, leading to various substitution products .

The synthesis of 5-isopropyl-cyclopentadiene typically involves several methods:

- Direct Alkylation: One common approach is the alkylation of cyclopentadiene using 2-bromopropane in the presence of a strong base like potassium hydroxide. This method allows for selective formation of the 5-isomer while minimizing side products .

- Diels-Alder Reaction: Another method involves using cyclopentadiene in Diels-Alder reactions with suitable dienophiles that introduce an isopropyl group into the cyclopentadiene framework .

- Rearrangement Techniques: Isomerization techniques may also be employed to convert other substituted cyclopentadienes into 5-isopropyl-cyclopentadiene through controlled reaction conditions .

5-Isopropyl-cyclopentadiene has several applications:

- Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in constructing complex cyclic structures.

- Material Science: Its unique properties make it a candidate for developing new materials, including polymers and resins that require specific thermal or mechanical properties.

- Pharmaceuticals: Potential applications in drug development may arise from its reactivity and ability to form diverse chemical entities.

Interaction studies involving 5-isopropyl-cyclopentadiene focus on its reactivity with various electrophiles and nucleophiles. Understanding these interactions helps predict its behavior in complex chemical environments and its potential role in synthetic pathways. Research into its interactions with biological molecules could also reveal insights into its pharmacological potential .

Several compounds are structurally similar to 5-isopropyl-cyclopentadiene, each exhibiting unique characteristics:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclopentadiene | Diene | Highly reactive; dimerizes readily |

| 1-Methylcyclopentadiene | Substituted Diene | Exhibits different reactivity patterns |

| 2-Methylcyclopentadiene | Substituted Diene | More stable; slower rearrangement compared to others |

| 5-Methylcyclopentadiene | Substituted Diene | Similar reactivity; subject to rapid isomerization |

| 1-Isopropylcyclopentadiene | Substituted Diene | Different regioselectivity in reactions |

The uniqueness of 5-isopropyl-cyclopentadiene lies in its specific positioning of the isopropyl group, which significantly influences its reactivity compared to other substituted cyclopentadienes. This positioning affects both steric hindrance and electronic effects during

The polar [4+2] cycloaddition, commonly referred to as the Diels-Alder reaction, is a cornerstone of 5-isopropyl-cyclopentadiene’s reactivity. Quantum chemical calculations using the wb97xd/6-311+G(d) method with a polarizable continuum model (PCM) reveal that the reaction between 5-isopropyl-cyclopentadiene and isopropyl 3-nitroprop-2-enate proceeds via a one-step polar mechanism in low-polarity solvents such as dichloromethane [2] [7]. The isopropyl group’s electron-donating inductive effect enhances the nucleophilicity of the cyclopentadiene’s 1-position, directing the electrophilic beta carbon of the nitrovinyl dienophile to attack this site [2] [7]. This regioselectivity aligns with the Molecular Electron Density Theory (MEDT), which attributes the reaction’s stereochemical outcome to pseudocyclic transition states rather than traditional pericyclic pathways [3].

Stereoselectivity in these reactions is further modulated by the isopropyl substituent. For example, in dichloromethane, two competing pathways yield exo- and endo-nitro norbornene derivatives, with the exo product dominating due to favorable frontier molecular orbital interactions [2] [7]. MEDT-based analyses demonstrate that the reaction’s pseudocyclic nature arises from asynchronous bond formation, where initial C1–C6 bonding precedes C4–C5 bond closure [3]. This two-phase mechanism underscores the role of electron density redistribution in governing both rate and selectivity.

Zwitterionic Intermediate Formation

The introduction of polar solvents or Lewis acid catalysts fundamentally alters the reaction mechanism by stabilizing zwitterionic intermediates. In acetonitrile, the cycloaddition between 5-isopropyl-cyclopentadiene and nitrovinyl dienophiles proceeds through an “extended” zwitterionic intermediate characterized by a charge-separated structure [2] [7]. This intermediate forms when solvent polarity facilitates partial charge separation, with a global electron density transfer (GEDT) value approaching 1 electron [2] [7]. The isopropyl group’s steric bulk slightly destabilizes this intermediate, favoring faster conversion to the final product compared to unsubstituted cyclopentadiene derivatives.

Lewis acids such as boron trifluoride (BF~3~) further modulate this pathway by coordinating to the nitro group of the dienophile. This coordination lowers the activation barrier (ΔG‡ = 12.4 kcal/mol) and stabilizes a “cyclic” zwitterionic intermediate with a partially formed C1–C6 bond (1.58 Å) [2] [7]. The intermediate’s zwitterionic nature is confirmed by its distinct electronic structure, where the cyclopentadiene moiety carries a partial negative charge, and the nitrovinyl segment bears a partial positive charge [2] [7]. These findings highlight the interplay between solvent polarity, catalyst choice, and substituent effects in dictating mechanistic pathways.

Steric Effects on Transition State Geometries

The isopropyl group’s steric bulk significantly impacts transition state geometries, particularly in reactions requiring precise spatial alignment. Hyperconjugative interactions between the cyclopentadiene’s π-system and the C5–C(isopropyl) σ-bond induce a puckered envelope conformation in the ground state [5]. This predistortion minimizes antibonding interactions between the π-system and the σ* orbital of the C5–C(isopropyl) bond, effectively preorganizing the molecule for syn-facial attack [5]. Consequently, the transition state adopts a geometry that reduces steric clashes between the isopropyl group and approaching dienophiles.

Activation strain model (ASM) analyses of cyclopentadiene trimerization reveal that steric deformation of 5-isopropyl-cyclopentadiene during the transition state increases the activation barrier compared to unsubstituted analogs [6]. For instance, endo-addition pathways exhibit higher strain energies due to unfavorable van der Waals interactions between the isopropyl group and the norbornene framework [6]. In contrast, exo-addition pathways benefit from reduced steric hindrance, leading to kinetically favored products [6]. These observations underscore the critical role of steric effects in determining both reaction kinetics and thermodynamic stability.

Lewis Acid-Promoted Reaction Channels

Lewis acid catalysis represents a fundamental approach for activating 5-isopropyl-cyclopentadiene in various transformation reactions [1]. The effectiveness of Lewis acid promotion stems from the ability of these catalysts to coordinate with electron-rich sites on the cyclopentadiene ring, thereby lowering activation barriers and directing reaction pathways [2]. Boron trifluoride diethyl etherate emerges as the most effective Lewis acid catalyst, demonstrating superior performance compared to other common Lewis acids [3] [4].

Research findings indicate that Lewis acid catalysis dramatically enhances reaction rates, with boron trifluoride diethyl etherate providing up to 40-fold rate acceleration compared to thermal reactions [5]. The catalytic mechanism involves initial complexation between the Lewis acid and the dienophile, followed by enhanced electrophilic character that facilitates cycloaddition with 5-isopropyl-cyclopentadiene [1] [4].

Aluminum trichloride and titanium tetrachloride also demonstrate significant catalytic activity, though with reduced effectiveness compared to boron trifluoride systems [6] [5]. Zinc chloride provides moderate catalytic enhancement, while indium triflate exhibits excellent selectivity for endo-products [2] [7]. Copper(II) complexes show the highest selectivity, achieving 90:10 endo:exo ratios in Diels-Alder reactions with 5-isopropyl-cyclopentadiene [5].

| Lewis Acid | Activation Energy (kcal/mol) | Selectivity (endo:exo) | Reaction Rate Enhancement | Mechanism Type |

|---|---|---|---|---|

| Boron Trifluoride Diethyl Etherate | 12.4 | 85:15 | 40× | Stepwise |

| Aluminum Trichloride | 15.2 | 75:25 | 25× | Stepwise |

| Titanium Tetrachloride | 18.7 | 70:30 | 15× | Concerted |

| Zinc Chloride | 16.5 | 80:20 | 20× | Stepwise |

| Indium Triflate | 14.8 | 82:18 | 30× | Stepwise |

| Copper(II) | 13.9 | 90:10 | 50× | Stepwise |

The bidentate coordination capability of certain dienophiles with Lewis acids proves crucial for achieving optimal catalytic performance [5]. Lewis acids containing multiple coordination sites demonstrate enhanced binding affinity and consequently superior catalytic activity in transformations involving 5-isopropyl-cyclopentadiene [2] [7].

Solvent Polarity-Dependent Mechanistic Shifts

Solvent polarity exerts profound influence on the mechanistic pathways of 5-isopropyl-cyclopentadiene transformations [8] [9] [10]. The relationship between solvent dielectric constant and reaction mechanism follows predictable patterns, with low-polarity solvents favoring concerted mechanisms while high-polarity solvents promote stepwise pathways through zwitterionic intermediates [10] [11].

In non-polar solvents such as n-hexane and toluene, 5-isopropyl-cyclopentadiene reactions proceed via concerted mechanisms characterized by simultaneous bond formation [8] [12]. These reactions exhibit lower endo selectivity, typically achieving 55:45 to 58:42 endo:exo ratios [9] [11]. The reaction rates in non-polar media remain relatively slow due to limited stabilization of polar transition states [12].

Moderate polarity solvents including dichloromethane and ethanol facilitate polar mechanisms with enhanced endo selectivity [10] [11]. Dichloromethane, with a dielectric constant of 9.1, promotes polar transition states that result in 65:35 endo:exo product distributions [10]. Ethanol further increases selectivity to 75:25 ratios due to hydrogen bonding interactions that stabilize polar intermediates [8] [9].

| Solvent | Dielectric Constant | Reaction Rate (× 10⁻⁴ s⁻¹) | Mechanism Shift | Product Distribution (%) |

|---|---|---|---|---|

| Dichloromethane | 9.1 | 3.2 | Polar | 65 endo, 35 exo |

| Water | 78.4 | 8.7 | Zwitterionic | 85 endo, 15 exo |

| Ethanol | 24.5 | 6.1 | Polar | 75 endo, 25 exo |

| n-Hexane | 1.9 | 1.8 | Concerted | 55 endo, 45 exo |

| Acetonitrile | 37.5 | 7.4 | Zwitterionic | 80 endo, 20 exo |

| Toluene | 2.4 | 2.5 | Concerted | 58 endo, 42 exo |

High-polarity solvents such as water and acetonitrile induce complete mechanistic shifts to stepwise pathways involving zwitterionic intermediates [10] [11]. Water, with its exceptionally high dielectric constant of 78.4, stabilizes extended zwitterionic species that lead to 85:15 endo:exo selectivity [10]. The formation of these zwitterionic intermediates results from the stabilization of charge-separated species in polar media [8] [9].

Hydrogen bonding solvents demonstrate particularly significant effects on 5-isopropyl-cyclopentadiene reactivity [8] [11]. The hydrogen bond donor ability of solvents correlates directly with enhanced endo selectivity, as these interactions preferentially stabilize the more polar endo transition states [9]. Quantum mechanics molecular mechanics calculations confirm that hydrogen bond interactions play more important roles than simple polarity effects in determining reaction outcomes [8].

Boron Trifluoride-Mediated Stepwise Cyclization Processes

Boron trifluoride catalysis of 5-isopropyl-cyclopentadiene transformations proceeds through well-characterized stepwise mechanisms involving multiple distinct intermediates [3] [13] [4]. The initial step involves barrierless complex formation between boron trifluoride and the dienophile, resulting in a stabilization of 7.7 kcal/mol [4]. This molecular complex formation activates the dienophile toward subsequent cycloaddition with 5-isopropyl-cyclopentadiene [3] [13].

The first carbon-carbon bond formation occurs through a polar transition state characterized by significant charge transfer from the cyclopentadiene framework to the activated dienophile [4]. This transition state exhibits a carbon-carbon distance of 2.2 Angstroms between the primary reaction centers, while the secondary carbon-carbon bond remains at 3.5 Angstroms [4]. The activation barrier for this step measures 4.7 kcal/mol above the initial complex [4].

Formation of the zwitterionic intermediate represents the most thermodynamically favorable step in the boron trifluoride-mediated process [4]. This intermediate exhibits a fully formed carbon-carbon bond at 1.58 Angstroms and demonstrates strongly zwitterionic character with charge transfer approaching one full electron [4]. The stabilization energy for zwitterion formation reaches 12.1 kcal/mol, indicating substantial thermodynamic driving force [4].

| Step | Energy Change (kcal/mol) | Intermediate Structure | Bond Distance C1-C6 (Å) | Bond Distance C4-C5 (Å) |

|---|---|---|---|---|

| Complex Formation | -7.7 | MCA/Boron Trifluoride | 3.80 | 3.90 |

| First C-C Bond | +4.7 | TS1A/Boron Trifluoride | 2.20 | 3.50 |

| Zwitterion Formation | -12.1 | Zwitterion-5 | 1.58 | 3.20 |

| Second C-C Bond | +6.3 | TS2A/Boron Trifluoride | 1.55 | 2.30 |

| Product Formation | -15.8 | Norbornene-3 | 1.54 | 1.56 |

The second carbon-carbon bond formation proceeds through ring closure of the zwitterionic intermediate [4]. This step requires overcoming a 6.3 kcal/mol barrier as the second carbon-carbon distance contracts from 3.2 to 2.3 Angstroms [4]. The transition state for this ring closure maintains the primary carbon-carbon bond while facilitating formation of the bicyclic structure characteristic of norbornene products [4].

Product formation concludes the stepwise cyclization with substantial exothermic stabilization of 15.8 kcal/mol [4]. The final norbornene product exhibits fully formed carbon-carbon bonds at 1.54 and 1.56 Angstroms, respectively [4]. Intrinsic reaction coordinate calculations confirm the connectivity between all intermediates and transition states in the proposed mechanism [4].